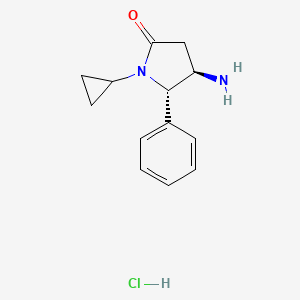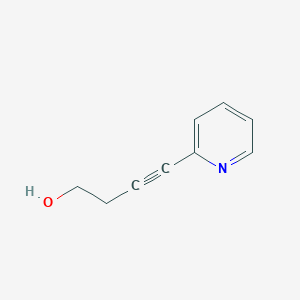![molecular formula C8H9NO2 B2823428 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 2168568-70-3](/img/structure/B2823428.png)
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a chemical compound with the CAS Number: 2168568-70-3 . It has a molecular weight of 151.16 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the synthesis of similar compounds involves reactions such as amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its IUPAC name is this compound .科学的研究の応用
Stereocontrolled Synthesis and Pharmacological Applications
A series of studies have focused on the stereocontrolled synthesis of bicyclic amino acid derivatives, highlighting their importance in the development of drugs with anticonvulsant, anxiolytic, and antimalarial properties. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent agonist of group II metabotropic glutamate receptors, demonstrates the relevance of such bicyclic structures in creating molecules with specific pharmacological activities (Pedregal & Prowse, 2002). Similar methodologies have been applied to develop derivatives with potential applications in treating neurological disorders and malaria (Monn et al., 1997).
Chemical Synthesis and Molecular Design
Research on the chemical synthesis of related bicyclic compounds underlines the versatility of these structures in organic synthesis and drug design. The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, for example, provides insights into the specificity of membrane transport systems for amino acids, which is crucial for designing more efficient drug delivery mechanisms (Christensen et al., 1983).
Advanced Materials and Catalysis
Bicyclic carboxylic acids have also found applications in the field of materials science and catalysis. The vanadium-catalyzed carboxylation of alkanes to produce carboxylic acids demonstrates the potential of bicyclic structures in facilitating chemical transformations under mild conditions, which can be pivotal for industrial applications (Reis et al., 2005).
Safety and Hazards
特性
IUPAC Name |
3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-8(7(10)11)2-5-1-6(5)3-8/h5-6H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFSOIYIUXXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)

![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)



![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)
